CellTracker Orange CMRA Dye

Description

CellTracker™ Orange CMRA (C34551) is a fluorescent chloromethyl-based dye optimized for long-term tracing of living cells. It passively diffuses into cells, where it forms a cell-impermeant thioether adduct via glutathione S-transferase-mediated reactions, enabling retention through multiple cell divisions (≥72 hours) . Its excitation/emission maxima at 548/576 nm (orange) make it spectrally distinct from green (e.g., GFP, CMFDA) and red (e.g., CMTPX) fluorophores, facilitating multiplexing . CMRA exhibits low cytotoxicity and compatibility with aldehyde fixatives, making it suitable for live-cell imaging, 3D spheroid assays, and microfluidic tracking .

Properties

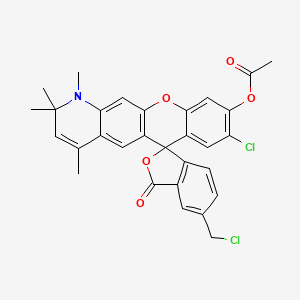

Molecular Formula |

C30H25Cl2NO5 |

|---|---|

Molecular Weight |

550.4 g/mol |

IUPAC Name |

[8'-chloro-5-(chloromethyl)-1',2',2',4'-tetramethyl-3-oxospiro[2-benzofuran-1,6'-chromeno[3,2-g]quinoline]-9'-yl] acetate |

InChI |

InChI=1S/C30H25Cl2NO5/c1-15-13-29(3,4)33(5)24-11-25-21(9-18(15)24)30(20-7-6-17(14-31)8-19(20)28(35)38-30)22-10-23(32)27(36-16(2)34)12-26(22)37-25/h6-13H,14H2,1-5H3 |

InChI Key |

AMSOAEIJBIGGDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N(C2=CC3=C(C=C12)C4(C5=C(C=C(C=C5)CCl)C(=O)O4)C6=CC(=C(C=C6O3)OC(=O)C)Cl)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stock Solution Preparation

Lyophilized CMRA is reconstituted in anhydrous dimethyl sulfoxide (DMSO) to create a stable stock solution. Critical steps include:

- Equilibration : Warm the sealed vial to room temperature to prevent condensation.

- Reconstitution : Dissolve the lyophilized powder in high-purity DMSO to a final concentration of 10 mM. Vortex gently to ensure homogeneity.

- Aliquoting : Divide the stock into single-use aliquots to minimize freeze-thaw cycles.

- Storage : Store aliquots at -20°C in desiccated, light-protected conditions.

Table 1: Recommended Stock Solution Parameters

| Parameter | Specification | Source Citation |

|---|---|---|

| Solvent | Anhydrous DMSO | |

| Concentration | 10 mM | |

| Storage Temperature | -20°C | |

| Stability | ≥6 months |

Working Solution Formulation

The working solution is prepared by diluting the stock in serum-free culture medium. Key considerations include:

- Serum Avoidance : Serum proteins may quench fluorescence or react with the chloromethyl group.

- Concentration Range : 0.5–25 µM, optimized for cell type and experiment duration. Higher concentrations (5–25 µM) are used for long-term tracking (>72 hours), while lower concentrations (0.5–5 µM) suffice for short-term assays.

- Pre-warming : Incubate the working solution at 37°C to enhance cell permeability.

Table 2: Working Solution Optimization Guidelines

| Cell Type | Recommended Concentration | Incubation Time | Source Citation |

|---|---|---|---|

| Adherent cells (e.g., HeLa) | 10–25 µM | 30–45 minutes | |

| Suspension cells (e.g., lymphocytes) | 5–10 µM | 15–30 minutes |

Cell Staining Procedure

The staining protocol varies slightly between adherent and suspension cells:

For Adherent Cells

- Medium Removal : Aspirate culture medium and replace with pre-warmed CMRA working solution.

- Incubation : Maintain cells at 37°C with 5% CO₂ for 15–45 minutes to permit dye uptake and esterase activation.

- Wash Step : Replace dye solution with fresh medium and incubate for 30 minutes to complete intracellular conjugation.

For Suspension Cells

- Harvesting : Pellet cells via centrifugation (300 × g, 5 minutes) and resuspend in working solution.

- Incubation : Rotate gently at 37°C for 15–30 minutes.

- Reseeding : Centrifuge, discard supernatant, and resuspend in fresh medium for imaging or co-culture.

Comparative Analysis with CMTMR

Table 3: CMRA vs. CMTMR

Troubleshooting and Optimization

- Weak Fluorescence : Increase dye concentration (up to 25 µM) or extend incubation time (up to 45 minutes).

- Cellular Toxicity : Reduce concentration to ≤5 µM and verify DMSO purity.

- Incomplete Esterase Activation : Pre-incubate cells with esterase activity enhancers (e.g., 10% FBS) post-staining.

Applications in Research

CMRA’s retention through cell divisions and compatibility with aldehyde fixation make it ideal for:

Chemical Reactions Analysis

Types of Reactions: : CellTracker Orange CMRA Dye primarily undergoes substitution reactions. The chloromethyl group reacts with thiol groups in the cell, forming a stable thioether bond .

Common Reagents and Conditions

Reagents: Chloromethyl derivatives, thiol groups, glutathione S-transferase.

Conditions: The reaction occurs within the cell, where glutathione levels are high (up to 10 mM) and glutathione transferase is ubiquitous

Major Products: : The major product of the reaction is a cell-impermeant fluorescent dye-thioether adduct, which is well retained in living cells .

Scientific Research Applications

Key Characteristics of CellTracker Orange CMRA

- Molecular Weight : 554.04

- Absorption/Emission Maxima : 541 nm / 565 nm

- Mechanism : Reacts with thiol groups in the presence of glutathione S-transferase, leading to stable labeling.

- Retention : Maintains fluorescence in cells for at least 72 hours and can be inherited by daughter cells.

Applications in Scientific Research

-

Cell Tracking and Migration Studies

- CellTracker Orange CMRA is extensively used to trace the movement of various cell types over time. For instance, it has been employed to visualize the migration of tumor cells through three-dimensional extracellular matrices, allowing researchers to study cellular behaviors in a more physiologically relevant context .

- Cell Adhesion and Fusion Analysis

- T-cell Differentiation and Maturation

- Long-term Viability Assays

- Infectious Disease Research

Case Study 1: Tumor Cell Migration

A study conducted by researchers at Sloan Kettering Cancer Center demonstrated the efficacy of CellTracker Orange CMRA in tracking the migration of breast cancer cells in a three-dimensional matrix. The researchers observed distinct migratory patterns that were influenced by extracellular matrix composition, providing valuable insights into tumor behavior during metastasis.

Case Study 2: T-cell Tracking

In an experiment examining T-cell responses in a murine model of autoimmune disease, scientists used CellTracker Orange CMRA to label CD4+ T-cells. The labeled cells were tracked over several weeks, revealing important information about their proliferation and differentiation in response to antigen exposure.

Data Table: Comparison of Fluorescent Probes

| Dye Name | Color | Absorption (nm) | Emission (nm) | Applications |

|---|---|---|---|---|

| CellTracker Orange CMRA | Orange | 541 | 565 | Cell tracking, T-cell differentiation |

| CellTracker Green CMFDA | Green | 492 | 517 | Viability assays, cell adhesion |

| CellTracker Blue CMAC | Blue | 353 | 466 | Metabolic activity assays |

| CellTracker Red CMTPX | Red | 577 | 602 | Multiplexing applications |

Mechanism of Action

CellTracker Orange CMRA Dye freely passes through cell membranes and, once inside the cell, reacts with thiol groups via a glutathione S-transferase-mediated reaction . This reaction transforms the dye into a cell-impermeant fluorescent dye-thioether adduct, which is retained in the cell for extended periods . The dye is inherited by daughter cells during cell division but is not transferred to adjacent cells .

Comparison with Similar Compounds

Spectral Properties and Multiplexing Compatibility

Key Findings :

Activation Mechanism and Retention

Key Findings :

Cytotoxicity and Functional Impact

Key Findings :

Biological Activity

CellTracker Orange CMRA Dye is a fluorescent probe widely used in biological research for cell tracking and imaging. This article delves into its biological activity, applications, and detailed findings from various studies, supported by data tables and case studies.

Overview of this compound

CellTracker Orange CMRA (Catalog No. C34551) is a rhodol-based fluorophore characterized by its ability to permeate cell membranes and subsequently react with thiol groups within cells. This reaction is mediated by glutathione S-transferase, leading to the formation of cell-impermeant products that retain fluorescence for extended periods, making it suitable for long-term studies of living cells .

- Molecular Weight : 550.43 g/mol

- Absorption/Emission Maxima : 553 nm / 575 nm

- Stability : Retains fluorescence for at least 72 hours in live cells .

The mechanism by which CellTracker Orange CMRA functions involves the following steps:

- Membrane Permeability : The dye freely diffuses across the cell membrane due to its lipophilic nature.

- Thiol Reaction : Inside the cell, it reacts with thiol groups (e.g., from glutathione), forming covalent bonds that prevent the dye from exiting the cell.

- Fluorescence Activation : The resulting products exhibit strong fluorescence, allowing for effective tracking of cellular processes.

Applications

CellTracker Orange CMRA has a variety of applications in cellular biology:

- Cell Migration Studies : It is utilized to track the movement of cells in various contexts, including wound healing and cancer metastasis.

- Cell Proliferation and Viability Assays : The dye is employed to assess cell proliferation rates and viability over time.

- Mixed Culture Studies : Researchers use it to distinguish between different cell types in co-culture systems .

Case Study 1: Tracking T-cell Activation

In a study examining T-cell activation, CellTracker Orange CMRA was used to label T-cells prior to their transfer into mice. The labeled cells were tracked over time using fluorescence microscopy, demonstrating effective migration and proliferation in response to antigen stimulation. This study highlighted the dye's utility in immunological research .

Case Study 2: Endothelial Cell Behavior

A recent investigation into endothelial cell behavior involved applying CellTracker Orange CMRA to visualize cell sorting during angiogenesis. The results indicated that cells labeled with the dye maintained their fluorescent signal while undergoing significant morphological changes, allowing researchers to observe dynamic processes in real-time .

Data Table: Summary of Key Findings

Q & A

Q. What is the standard protocol for staining cells with CellTracker Orange CMRA Dye?

The standard protocol involves incubating cells with 5–25 µM dye in serum-free medium for 30 minutes at 37°C, followed by thorough washing with serum-containing media to remove residual dye . For sensitive cell types (e.g., T-cells in microfluidic devices), lower concentrations (2.5–5 µM) are recommended to minimize cytotoxicity . Avoid phenol red-containing media, as it increases background noise during imaging .

Q. How long can the fluorescent signal of CellTracker Orange CMRA be retained in cells?

The dye is retained for >72 hours, enabling tracking across 3–6 cell generations . Signal transfer occurs only to daughter cells, not adjacent cells, making it suitable for lineage tracing .

Q. Is CellTracker Orange CMRA compatible with other fluorescent probes (e.g., GFP or RFP)?

Yes. Its excitation/emission maxima (548/576 nm) are well-separated from GFP (488/509 nm) and RFP (557/580 nm), allowing multiplexing . For example, it has been paired with far-red dyes (e.g., DiIC18(5)-DS) in 3D scaffolds to track multiple cell populations .

Advanced Research Questions

Q. How can CellTracker Orange CMRA be optimized for co-culture systems to distinguish specific cell populations?

In co-cultures, stain one population with CellTracker Orange CMRA and another with spectrally distinct dyes (e.g., CellTracker Green CMFDA). For instance, in phagocytosis assays, monocytes were labeled with CellTracker Orange CMRA, while PDAC cells were stained with green CMFDA . Validate spectral separation using control samples to avoid cross-talk .

Q. How can dye dilution be quantified to assess cell proliferation in long-term tracking?

Signal intensity halves with each cell division, enabling proliferation analysis over generations . In 3D GelMA scaffolds, labeled cells (4 × 10^6 cells/mL) were imaged for 4 days to quantify migration and proliferation rates . Use software like MetaXpress for motion analysis and signal quantification .

Q. How can signal loss or variability be addressed in prolonged experiments?

Signal loss may arise from cell death or over-dilution. Pre-test dye retention in your cell type and optimize concentration. For example, reducing dye concentration from 25 µM to 5 µM in T-cell cultures improved viability while maintaining detectable signal . Include unstained controls to distinguish background noise .

Q. What considerations are critical for using CellTracker Orange CMRA in complex models (e.g., 3D scaffolds or in vivo)?

In 3D systems, ensure dye penetration by pre-labeling cells before encapsulation. For example, fibroblasts labeled with CellTracker Orange CMRA were suspended in GelMA hydrogels and tracked via automated imaging systems (e.g., aFLOT) . In vivo, label cells prior to injection (e.g., H1650 cells in porcine auricular vein models) and use fluorescence-compatible imaging systems (e.g., IVIS) .

Q. Does CellTracker Orange CMRA affect cell viability or function in functional assays?

At recommended concentrations (≤25 µM), cytotoxicity is minimal . However, high concentrations (25 µM) caused T-cell toxicity in microfluidic devices, necessitating optimization to 5 µM . Always perform viability assays (e.g., trypan blue exclusion) post-staining .

Q. How can multiplexing with other probes (e.g., calcium indicators) be achieved without interference?

Combine CellTracker Orange CMRA with probes like Calcein Blue (4 µM) in CD8+ T-cells, ensuring excitation/emission filters are optimized to prevent overlap . Validate multiplexing efficiency using single-stained controls .

Q. How should conflicting migration data be resolved in assays using this dye?

Inconsistent motility results may arise from dye concentration variability or imaging artifacts. Standardize protocols: for example, in HT1080 cell motility studies, a fixed dye concentration (0.4 µM) and automated imaging (ImageXpress Micro XL) ensured reproducibility . Use ANOVA and Tukey’s test for statistical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.